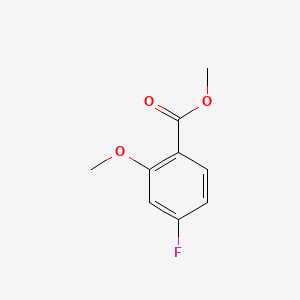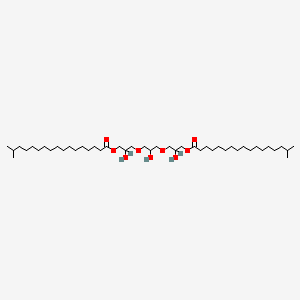
1-Ethylcyclohexyl methacrylate
Vue d'ensemble
Description
1-Ethylcyclohexyl methacrylate (ECHM) is a type of methacrylate monomer, a monofunctional acrylate monomer that is used in the synthesis of polymers and other materials. It is a colorless liquid with a faint odor and a low volatility. ECHM is used in a variety of industries, including the production of adhesives, coatings, elastomers, and plastics. It is also used in the production of polymers and other materials used in medical and industrial applications.
Applications De Recherche Scientifique
Mechanical Properties in Clinical Applications
1-Ethylcyclohexyl methacrylate, as a type of cyclic methacrylate, has been researched for its mechanical properties, particularly in the context of clinical applications. Studies have shown that these materials, including homopolymers and room temperature polymerizing systems using poly(ethyl methacrylate) with a heterocyclic methacrylate monomer, demonstrate ductility and mechanical properties that indicate their potential usefulness in clinical settings. For example, Patel and Braden (1991) explored the mechanical properties of various methacrylates, highlighting their potential in low polymerization shrinkage systems and their relevance for clinical use (Patel & Braden, 1991).
Novel Polymer Systems and Drug Release
Another area of research involves the development of novel polymer systems for drug release. Patel, Braden, and Downes (1994) investigated a heterocyclic methacrylate polymer system, originally developed as a low shrinkage polymer system, as a biomaterial for drug release and for encouraging bone or cartilage regeneration. This research illustrates the potential of methacrylate-based polymers in biomedical applications, including drug delivery systems (Patel, Braden, & Downes, 1994).
Analytical Characterizations and Chemical Precursors
Research has also been conducted on the analytical characterizations of N-alkyl-arylcyclohexylamines, a category that includes substances like this compound. These compounds have been synthesized and characterized to aid in the identification of new substances of abuse. Wallach et al. (2016) provided detailed syntheses and analytical characterizations of these compounds, demonstrating their potential as chemical precursors for the synthesis of multifunctional polymers (Wallach et al., 2016).
Advanced Separation Techniques
The development of high-temperature separation techniques for analyzing the chemical composition of ethylene-methyl methacrylate block copolymers is another significant area of research. Heinz et al. (2005) explored methods like high-temperature size-exclusion chromatography for analyzing block copolymers, which include this compound as a component. This research is crucial for understanding the composition and properties of these complex polymer systems (Heinz et al., 2005).
Biocompatible Copolymers for Biomedical Applications
Finally, research into biocompatible copolymers for various biomedical applications is a significant aspect of 1-Ethylcyclohexylmethacrylate research. For instance, Ma et al. (2003) explored the synthesis of well-defined biocompatible block copolymers via atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine, a process that includes methacrylic acid derivatives like this compound. These copolymers have shown promise in numerous biomedical applications due to their biocompatibility and functionality (Ma et al., 2003).
Mécanisme D'action
Target of Action
1-Ethylcyclohexyl methacrylate is a type of methacrylate monomer, a monofunctional acrylate monomer . Its primary targets are polymers and other materials used in various industries, including the production of adhesives, coatings, elastomers, and plastics .
Mode of Action
The interaction of this compound with its targets involves the synthesis of polymers and other materials . It is a colorless liquid with a faint odor and a low volatility , which allows it to be used in the production of polymers and other materials used in medical and industrial applications .
Biochemical Pathways
It is known that it plays a crucial role in the synthesis of polymers and other materials . The downstream effects of these pathways would be the creation of various products used in industries such as adhesives, coatings, elastomers, and plastics .
Pharmacokinetics
It is known that it is a colorless liquid with a faint odor and a low volatility , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the synthesis of polymers and other materials . These materials are used in various industries, including the production of adhesives, coatings, elastomers, and plastics .
Propriétés
IUPAC Name |
(1-ethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIKOPEGIZINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463687 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274248-09-8 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

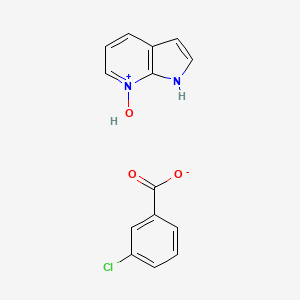
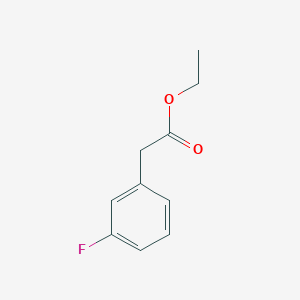
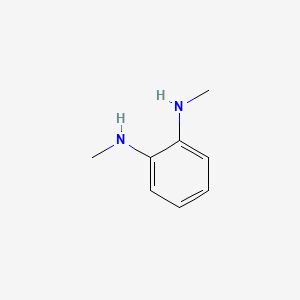
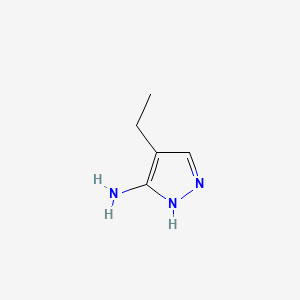
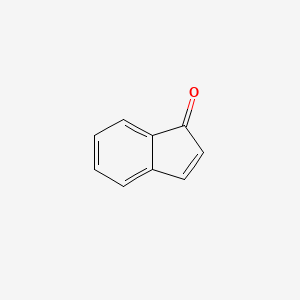


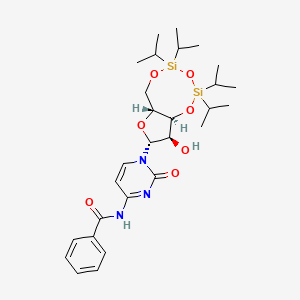


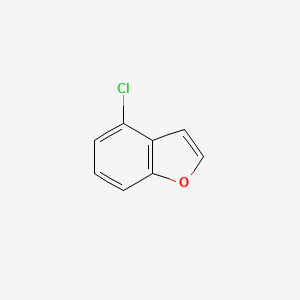
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
